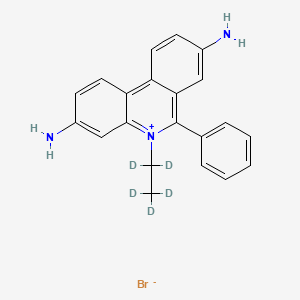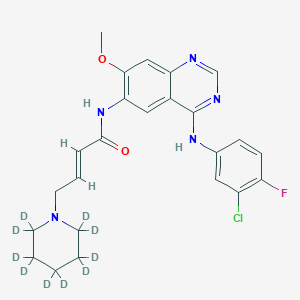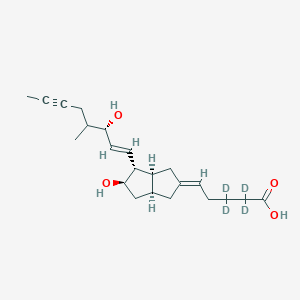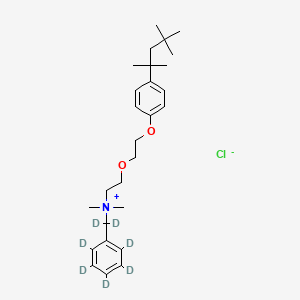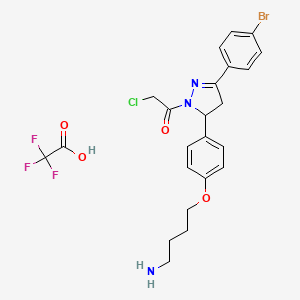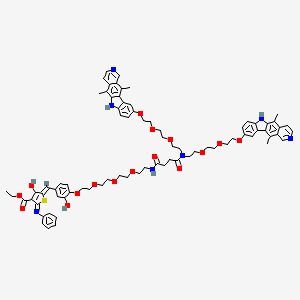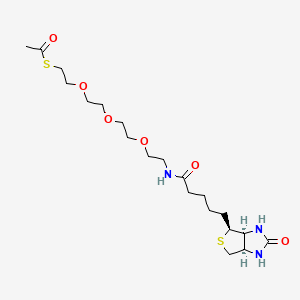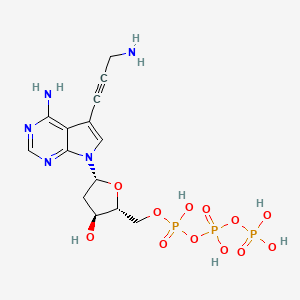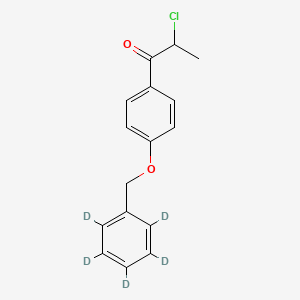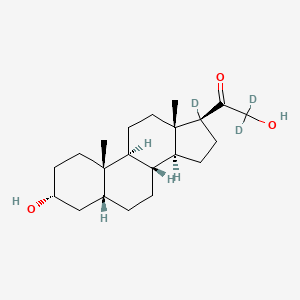
Tetrahydrodeoxycorticosterone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrodeoxycorticosterone-d3, also known as Tetrahydro-11-deoxycorticosterone-d3, is a deuterium-labeled derivative of Tetrahydrodeoxycorticosterone. Tetrahydrodeoxycorticosterone is an endogenous neurosteroid that acts as a potent positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound has significant neuroinhibitory properties and is used extensively in scientific research to study the effects of neurosteroids on the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycorticosterone-d3 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycorticosterone molecule. This is typically achieved through the use of deuterated reagents and solvents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrodeoxycorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Tetrahydrodeoxycorticosterone-d3 is widely used in scientific research due to its neuroinhibitory properties. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and metabolic pathways.
Biology: Employed in the study of neurosteroids and their effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and depression.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Tetrahydrodeoxycorticosterone-d3 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid on the receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s neuroinhibitory properties are attributed to its ability to potentiate gamma-aminobutyric acid-mediated neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the gamma-aminobutyric acid type A receptor.
Dihydrodeoxycorticosterone: A related compound with similar neuroinhibitory properties.
Tetrahydrocorticosterone: Another neurosteroid with similar effects on the central nervous system
Uniqueness
Tetrahydrodeoxycorticosterone-d3 is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. The incorporation of deuterium atoms allows for precise tracking of the compound in metabolic studies and enhances its stability compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2,2-dideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1/i12D2,18D |
InChI-Schlüssel |
CYKYBWRSLLXBOW-DHUHUZQJSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
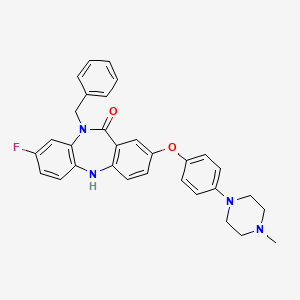
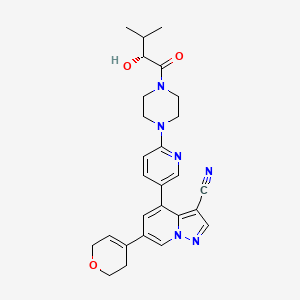
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
